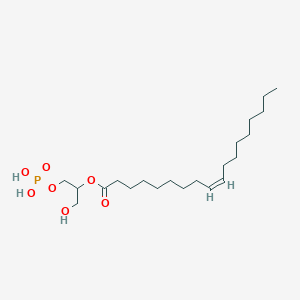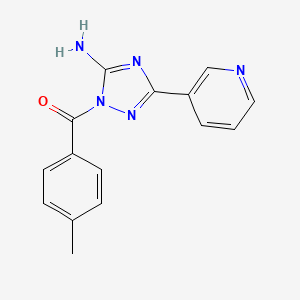![molecular formula C28H35N3O9S B10771615 2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID24900526C5: is a small molecular drug with a molecular weight of 589.7 g/mol and a topological polar surface area of 3.4 Ų . This compound is under investigation for its potential therapeutic applications, particularly in the field of medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PMID24900526C5 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves a cyclization reaction to form the core ring structure of the molecule.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of PMID24900526C5 would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
PMID24900526C5 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学研究应用
PMID24900526C5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which PMID24900526C5 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes and ultimately therapeutic effects.
相似化合物的比较
Similar Compounds
PMID24900526C4: A structurally similar compound with slight variations in functional groups.
PMID24900526C6: Another analog with different substituents on the core structure.
Uniqueness
PMID24900526C5 is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
属性
分子式 |
C28H35N3O9S |
|---|---|
分子量 |
589.7 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H35N3O9S/c1-19(2)16-23(27(35)31(17-25(32)33)41(37,38)22-13-11-21(39-3)12-14-22)29-26(34)24-10-7-15-30(24)28(36)40-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,19,23-24H,7,10,15-18H2,1-3H3,(H,29,34)(H,32,33)/t23-,24-/m0/s1 |
InChI 键 |
QXROXWFFCFLRBZ-ZEQRLZLVSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C)CC(C(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771537.png)
![(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide](/img/structure/B10771543.png)
![4-{3-[2-Amino-5-(2-Methoxyethoxy)pyrimidin-4-Yl]-1h-Indol-5-Yl}-2-Methylbut-3-Yn-2-Ol](/img/structure/B10771558.png)
![[9-[4-[12-[[6-[[3-(1-Benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-1,3-thiazol-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B10771560.png)

![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)

![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)

![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)